N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is classified under the category of azatricyclo compounds, which are characterized by their nitrogen-containing ring structures.
The compound is referenced in several databases and research articles focusing on its biological activity and chemical properties. Notably, it is included in the CandActCFTR Seed Compounds list, which documents compounds related to cystic fibrosis transmembrane conductance regulator (CFTR) function . Its InChIKey is IUMQXQJZIHWLIN-HSZRJFAPSA-N, and it can be represented using the SMILES notation: COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 .
This compound falls under the category of carboxamides and thioether derivatives, which are known for their diverse biological activities. The presence of multiple functional groups enhances its potential as a pharmacological agent.
The synthesis of N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may employ reagents such as cyclopentyl lithium for cyclization and various coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Conditions such as temperature control and reaction time are critical to achieving high yields.
The molecular structure of N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide features a complex arrangement of rings and functional groups:
The molecular formula is C₁₈H₂₅N₂O₂S with a molar mass of approximately 341.46 g/mol. The compound exhibits specific stereochemistry as indicated by its SMILES representation .
N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to minimize side products and maximize yield. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to monitor reaction progress and purity.
The mechanism of action for N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide involves:
Research indicates that compounds with similar structures can influence CFTR function . Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.
N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide is expected to exhibit:
Chemical properties include:
Relevant data on melting point or boiling point is not readily available but can be determined experimentally.
N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide has potential applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9